2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One possible route could involve the esterification of 2-(3-methoxyphenyl)-2-oxoacetic acid with 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid under acidic conditions. The reaction might require a catalyst such as sulfuric acid or p-toluenesulfonic acid and could be carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-2-oxoethyl benzoate: Lacks the heterocyclic component.
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate: Lacks the methoxyphenyl group.
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate lies in its combination of aromatic and heterocyclic structures, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H23NO6 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C25H23NO6/c1-31-17-6-4-5-14(12-17)20(27)13-32-25(30)18-7-2-3-8-19(18)26-23(28)21-15-9-10-16(11-15)22(21)24(26)29/h2-8,12,15-16,21-22H,9-11,13H2,1H3 |
InChI Key |
UWRLLAXBISKTCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4C5CCC(C5)C4C3=O |
Origin of Product |
United States |
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